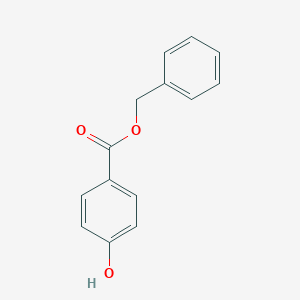

Benzyl 4-Hydroxybenzoate

説明

特性

IUPAC Name |

benzyl 4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-13-8-6-12(7-9-13)14(16)17-10-11-4-2-1-3-5-11/h1-9,15H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOZDKDIOPSPTBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022526 | |

| Record name | Benzyl 4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94-18-8 | |

| Record name | Benzyl 4-hydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-hydroxy-, phenylmethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzylparaben | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14176 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benzyl 4-hydroxybenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8080 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-hydroxy-, phenylmethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzyl 4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl 4-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.102 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYLPARABEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y41DYV4VG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Benzylparaben (C₁₄H₁₂O₃)

This document provides a comprehensive technical overview of Benzylparaben (Benzyl 4-hydroxybenzoate), a member of the paraben family of preservatives. It details its chemical structure, physicochemical properties, mechanism of action as an endocrine disruptor, metabolic pathways, and key experimental protocols for its analysis and characterization.

Chemical Identity and Properties

Benzylparaben is the benzyl (B1604629) ester of 4-hydroxybenzoic acid.[1][2] It is produced by the esterification of p-hydroxybenzoic acid with benzyl alcohol.[2][3] Industrially, it is used as an antimicrobial agent and preservative in cosmetics, pharmaceuticals, and food products due to its efficacy against a broad spectrum of microorganisms.[1][4][5][6]

Chemical Structure

The chemical formula for Benzylparaben is C₁₄H₁₂O₃.[1][4][5][7][8][9][10]

Molecular Structure: The structure consists of a p-hydroxybenzoic acid moiety ester-linked to a benzyl group.

Physicochemical Data

The key physical and chemical properties of Benzylparaben are summarized below.

| Property | Value | Reference |

| Molecular Weight | 228.24 g/mol | [1][4][5][7][8] |

| Appearance | White to light yellow crystalline powder | [1][11][12] |

| Melting Point | 109-112 °C | [12][13] |

| Boiling Point | 389.8 ± 17.0 °C at 760 mmHg | [13] |

| Flash Point | 167 - 168 °C | [12][13] |

| Water Solubility | 92 - 107.8 mg/L at 25 °C | [9][12] |

| Solubility | Soluble in ethanol (B145695) and methanol | [12] |

| pKa | 8.18 ± 0.15 (Predicted) | [12] |

Chemical Identifiers

| Identifier | Value | Reference |

| CAS Number | 94-18-8 | [1][4][5][7][8] |

| PubChem CID | 7180 | [8] |

| ChEBI ID | 34571 | [7][8] |

| DrugBank ID | DB14176 | [7][8] |

| InChIKey | MOZDKDIOPSPTBH-UHFFFAOYSA-N | [7][8] |

| SMILES | C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)O | [4][8] |

| IUPAC Name | This compound | [7][8] |

Mechanism of Action: Endocrine Disruption

Benzylparaben is classified as an endocrine-disrupting chemical (EDC) due to its ability to interfere with the body's hormonal systems.[1][14] Its primary mechanism involves interacting with estrogen receptors (ER), exhibiting weak estrogenic activity.[14][[“]][16] This activity is a key concern for its use in consumer products.

Estrogenic Activity Signaling Pathway

The estrogenic action of Benzylparaben is mediated through its binding to cellular estrogen receptors. Studies have shown that Benzylparaben can displace [³H]oestradiol from the estrogen receptors of MCF7 human breast cancer cells, increase the expression of estrogen-responsive genes, and promote the proliferation of estrogen-dependent cancer cell lines like MCF7 and ZR-75-1.[17] The growth effects can be inhibited by pure anti-estrogens, confirming they are ER-mediated.[17]

Caption: Estrogenic signaling pathway of Benzylparaben.

Anti-Androgenic Activity

In addition to estrogenic effects, some parabens exhibit anti-androgenic activity.[[“]][18] This action is often attributed to the inhibition of enzymes involved in androgen synthesis.[[“]] Benzylparaben, with its aryloxy side chain, has been noted to have higher anti-androgenic activity compared to shorter alkyl-chain parabens.[18]

Metabolism and Excretion

When consumed by humans, Benzylparaben is metabolized before excretion. The primary metabolic pathways involve conjugation and hydrolysis.

Metabolic Fate Workflow

A study involving human volunteers who consumed Benzylparaben showed that approximately 87% was eliminated as the sulfate (B86663) conjugate of the ester.[19] A smaller fraction (~6%) was excreted unchanged.[19] Hydrolysis of the ester bond also occurs, yielding p-hydroxybenzoic acid and benzyl alcohol. These metabolites are then excreted either unchanged or as glycine (B1666218) conjugates (p-hydroxyhippuric acid and hippuric acid).[19]

Caption: Metabolic workflow of Benzylparaben in the human body.

Experimental Protocols

This section details methodologies for key experiments used to characterize the biological activity and for the analytical determination of Benzylparaben.

In Vivo Uterotrophic Assay

This assay is a standard in vivo method to assess the estrogenic activity of a chemical by measuring the increase in uterine weight in immature or ovariectomized female rodents. A study demonstrated that topical application of Benzylparaben increased uterine weight in immature mice.[17]

Objective: To determine the estrogenic effect of Benzylparaben in vivo.

Methodology:

-

Animal Model: Immature female mice (e.g., 18-20 days old).

-

Groups:

-

Negative Control: Vehicle only (e.g., ethanol or corn oil).

-

Positive Control: 17β-estradiol.

-

Test Groups: Multiple dose levels of Benzylparaben (e.g., 33 mg per dose, topically applied).[17]

-

-

Administration: The test substance is administered daily for three consecutive days via topical application to the dorsal skin.

-

Endpoint Measurement: 24 hours after the final dose, animals are euthanized. The uterus is carefully dissected, trimmed of fat, blotted to remove fluid, and weighed (wet weight).

-

Data Analysis: The uterine weights of the test groups are statistically compared to the negative control group. A significant increase in uterine weight indicates an estrogenic response.

Competitive Estrogen Receptor Binding Assay

This in vitro assay measures the ability of a test chemical to compete with a radiolabeled ligand (e.g., [³H]oestradiol) for binding to the estrogen receptor.

Objective: To quantify the binding affinity of Benzylparaben for the estrogen receptor.

Methodology:

-

Receptor Source: Cytosolic fraction containing estrogen receptors, typically prepared from MCF7 human breast cancer cells or rodent uterine tissue.[17]

-

Reaction Mixture:

-

A fixed concentration of radiolabeled 17β-estradiol ([³H]E2).

-

Increasing concentrations of the unlabeled competitor (Benzylparaben). Molar excesses ranging from 1,000- to 1,000,000-fold have been used.[17]

-

The receptor preparation.

-

-

Incubation: The mixture is incubated to allow binding to reach equilibrium (e.g., 18-24 hours at 4°C).

-

Separation: Bound and free radioligand are separated. A common method is dextran-coated charcoal (DCC) adsorption, which binds the free [³H]E2, followed by centrifugation.

-

Quantification: The radioactivity of the supernatant (containing the receptor-bound [³H]E2) is measured using liquid scintillation counting.

-

Data Analysis: The percentage of [³H]E2 displaced by Benzylparaben at each concentration is calculated to determine its relative binding affinity compared to unlabeled 17β-estradiol.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the simultaneous identification and quantification of multiple parabens, including Benzylparaben, in various matrices like cosmetics.[1][20][21]

Objective: To separate and quantify Benzylparaben in a sample.

Workflow and Parameters (based on a published method[20]):

-

Sample Preparation: Extraction of parabens from the cosmetic matrix using a suitable solvent (e.g., acetone), followed by filtration.[22]

-

Chromatographic System:

-

Detection:

-

Quantification: A calibration curve is generated using standard solutions of Benzylparaben at known concentrations (e.g., 0.50-10.00 μg/mL).[20] The concentration in the sample is determined by comparing its peak area to the calibration curve.

Caption: General experimental workflow for HPLC analysis of Benzylparaben.

References

- 1. Benzylparaben | 94-18-8 [chemicalbook.com]

- 2. Paraben - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Benzyl paraben | 94-18-8 | FB18305 | Biosynth [biosynth.com]

- 5. scbt.com [scbt.com]

- 6. researchgate.net [researchgate.net]

- 7. go.drugbank.com [go.drugbank.com]

- 8. This compound | C14H12O3 | CID 7180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benzyl paraben, 94-18-8 [thegoodscentscompany.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. betakim.com.tr [betakim.com.tr]

- 13. Benzylparaben | CAS#:94-18-8 | Chemsrc [chemsrc.com]

- 14. researchgate.net [researchgate.net]

- 15. consensus.app [consensus.app]

- 16. mdpi.com [mdpi.com]

- 17. Oestrogenic activity of benzylparaben - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. contactderm.org [contactderm.org]

- 19. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

- 20. METHODS AND OBJECTS OF CHEMICAL ANALYSIS [moca.net.ua]

- 21. researchgate.net [researchgate.net]

- 22. aseancosmetics.org [aseancosmetics.org]

Benzyl 4-Hydroxybenzoate: A Technical Guide to its Molecular Weight and Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular weight and mass spectrometric profile of Benzyl (B1604629) 4-Hydroxybenzoate (B8730719). This document will detail its key quantitative data, provide an experimental protocol for its analysis, and illustrate its fragmentation pathway.

Quantitative Data Summary

The following table summarizes the key molecular and mass spectrometric data for Benzyl 4-Hydroxybenzoate.

| Parameter | Value | Source |

| Chemical Formula | C₁₄H₁₂O₃ | - |

| Molecular Weight ( g/mol ) | 228.24 | [1][2][3] |

| Monoisotopic Mass (Da) | 228.0786 | - |

| Major Fragment Ions (m/z) | 228 (M⁺), 121, 108, 91, 77, 65 | [4] |

| Base Peak (m/z) | 121 | [4] |

Mass Spectrometry: Fragmentation Analysis

Electron Ionization (EI) mass spectrometry of this compound reveals a distinct fragmentation pattern that is characteristic of its structure. The molecular ion (M⁺) is observed at m/z 228. The base peak at m/z 121 corresponds to the formation of the stable 4-hydroxybenzoyl cation. Another significant fragment is observed at m/z 91, which is characteristic of the benzyl cation.

The fragmentation process can be rationalized as follows:

-

Molecular Ion Formation: The initial step is the removal of an electron from the this compound molecule to form the molecular ion (M⁺) at m/z 228.

-

Formation of the 4-Hydroxybenzoyl Cation (m/z 121): The primary fragmentation pathway involves the cleavage of the benzylic ester bond, leading to the formation of the highly stable 4-hydroxybenzoyl cation. This fragment is the most abundant, and therefore the base peak in the spectrum.

-

Formation of the Benzyl Cation (m/z 91): Concurrently, the cleavage of the ester bond can also result in the formation of the benzyl cation. This tropylium (B1234903) ion is also a stable carbocation and gives rise to a prominent peak at m/z 91.

-

Further Fragmentation: The benzyl cation (m/z 91) can further lose acetylene (B1199291) (C₂H₂) to form the phenyl cation at m/z 65. The 4-hydroxybenzoyl cation (m/z 121) can undergo decarbonylation (loss of CO) to produce a fragment at m/z 93, which can then lose a hydrogen radical to form a phenoxy radical cation at m/z 92.

Experimental Protocol: Acquiring an Electron Ionization (EI) Mass Spectrum

This section details the methodology for acquiring a typical EI mass spectrum of this compound.

1. Sample Preparation:

-

Dissolve a small amount (approximately 1 mg) of this compound in a suitable volatile solvent such as methanol (B129727) or dichloromethane (B109758) (1 mL).

-

Ensure the sample is fully dissolved to prevent any solid particles from entering the mass spectrometer.

2. Instrumentation:

-

A gas chromatograph-mass spectrometer (GC-MS) system is typically used for the analysis of semi-volatile compounds like this compound.

-

Gas Chromatograph (GC) Conditions:

-

Injection Mode: Splitless or split injection.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ion Source Temperature: 230 °C.

-

Electron Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Solvent Delay: Set a solvent delay to prevent the solvent peak from saturating the detector.

-

3. Data Acquisition and Analysis:

-

Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC-MS.

-

Acquire the mass spectrum of the chromatographic peak corresponding to this compound.

-

Analyze the resulting mass spectrum to identify the molecular ion and the major fragment ions. Compare the obtained spectrum with a reference spectrum from a database (e.g., NIST) for confirmation.

Visualizations

The following diagrams illustrate the key relationships and workflows described in this guide.

References

Solubility of Benzyl 4-Hydroxybenzoate in ethanol vs water

An In-depth Technical Guide to the Solubility of Benzyl (B1604629) 4-Hydroxybenzoate (B8730719) in Ethanol (B145695) vs. Water

Introduction

Benzyl 4-hydroxybenzoate, also known as Benzylparaben, is an ester of p-hydroxybenzoic acid widely utilized as a preservative in cosmetics, pharmaceuticals, and food products due to its antimicrobial properties.[1][2] For researchers, scientists, and professionals in drug development, a thorough understanding of its solubility in various solvents is critical for formulation, delivery system design, and ensuring product stability and efficacy. This technical guide provides a detailed analysis of the solubility of this compound in two common solvents: ethanol and water. It includes quantitative data, a discussion of the underlying physicochemical principles, and detailed experimental protocols for solubility determination.

Physicochemical Properties

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is determined by the molecular structure, polarity, and intermolecular forces of the substances involved.

-

This compound (C₁₄H₁₂O₃): This molecule possesses both polar and nonpolar characteristics. The hydroxyl (-OH) and ester (-COO-) groups are polar and capable of acting as hydrogen bond acceptors, with the hydroxyl group also being a hydrogen bond donor.[3] However, the presence of two benzene (B151609) rings (the benzyl group and the phenyl group) introduces significant nonpolar, hydrophobic character to the molecule.[3]

-

Ethanol (C₂H₅OH): Ethanol is a polar protic solvent. Its hydroxyl group can act as both a hydrogen bond donor and acceptor.[4] The short ethyl chain (C₂H₅-) gives it some nonpolar character, allowing it to dissolve a wide range of substances. Ethanol is miscible with water in all proportions.[5][6][7]

-

Water (H₂O): Water is a highly polar protic solvent with a strong capacity for hydrogen bonding, acting as both a donor and acceptor.[8][9] Its small size and extensive hydrogen-bonding network are key to its solvent properties.

Quantitative Solubility Data

The solubility of this compound shows a stark contrast between ethanol and water. The quantitative data is summarized in the table below for easy comparison.

| Solvent | Solubility | Temperature | Equivalent Units (g/L) |

| Water | 92 mg/L[10][11] | 25 °C[11] | 0.092 g/L |

| Ethanol | 25 mg/mL[12] | Not Specified (Assumed Room Temp.) | 25 g/L |

As the data indicates, this compound is over 270 times more soluble in ethanol than in water at or near room temperature. Other qualitative sources confirm it is "almost insoluble in water" while being soluble in ethanol.[10][13]

Analysis of Solubility Differences

The significant disparity in solubility can be explained by the nature of the intermolecular forces between the solute and each solvent.

-

In Ethanol: The molecular structure of ethanol is amphiphilic, meaning it has both polar and nonpolar characteristics. Its ethyl group can interact favorably with the large nonpolar benzene rings of this compound via London dispersion forces.[8] Simultaneously, ethanol's hydroxyl group can form strong hydrogen bonds with the solute's hydroxyl and ester groups.[4][9] This dual compatibility allows ethanol to effectively solvate the entire this compound molecule, leading to high solubility.

-

In Water: Water is intensely polar and forms a highly structured, three-dimensional hydrogen-bonding network.[8] The large, nonpolar benzene rings of this compound cannot participate in this network. Introducing them into water is energetically unfavorable as it disrupts the existing water-water hydrogen bonds (the hydrophobic effect).[14] While water can form some hydrogen bonds with the solute's polar functional groups, these favorable interactions are insufficient to overcome the energy penalty of disrupting both the water's solvent structure and the solute's crystal lattice. This results in very low solubility.

Experimental Protocol: Shake-Flask Method for Equilibrium Solubility

The "shake-flask" method is a widely recommended and reliable technique for determining the equilibrium solubility of a compound.[15] The following protocol outlines the necessary steps for determining the solubility of this compound.

Methodology Details:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume of the solvent (e.g., 5 mL of high-purity ethanol or water). The excess solid is crucial to ensure a saturated solution is formed. A minimum of three replicates per solvent is recommended.[15]

-

Equilibration: Seal the vials and place them in a mechanical agitator or orbital shaker with controlled temperature (e.g., 25 °C ± 1 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) sufficient to reach equilibrium. The time to equilibrium should be established in preliminary experiments.[15]

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the experimental temperature, permitting the excess solid to sediment.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant, ensuring no solid particles are disturbed. Immediately filter the sample through a syringe filter (e.g., 0.22 µm) that is chemically compatible with the solvent and does not adsorb the solute. The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter membrane. Alternatively, centrifugation can be used to separate the solid from the liquid phase.[15]

-

Dilution: Accurately perform a gravimetric or volumetric dilution of the clear filtrate with the same solvent used in the experiment. The dilution factor should be chosen to bring the final concentration into the optimal working range of the analytical instrument.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). Given its chromophore, a detection wavelength of 260 nm is appropriate.[10][13] A calibration curve prepared with standards of known concentration is required for accurate quantification.

-

Calculation and Reporting: The solubility is calculated by multiplying the measured concentration of the diluted sample by the dilution factor. Results should be reported in standard units such as g/L or mg/mL, and the experimental temperature must be specified.[15]

Conclusion

The solubility of this compound is profoundly influenced by the choice of solvent. It exhibits high solubility in ethanol (25 g/L) and very low solubility in water (0.092 g/L). This difference is attributed to the amphiphilic nature of ethanol, which can effectively solvate both the hydrophobic benzene rings and the polar functional groups of the solute. In contrast, the large hydrophobic portion of this compound disrupts the extensive hydrogen-bonding network of water, leading to poor solvation and minimal solubility. For professionals in pharmaceutical and cosmetic sciences, this dictates that ethanol or similar organic solvents are required for creating concentrated stock solutions, whereas aqueous formulations will be limited to very low concentrations unless solubilizing agents are employed.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Benzylparaben | 94-18-8 [chemicalbook.com]

- 3. structure & properties: intermolecular attractions [employees.csbsju.edu]

- 4. youtube.com [youtube.com]

- 5. quora.com [quora.com]

- 6. Ethanol - Wikipedia [en.wikipedia.org]

- 7. quora.com [quora.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. This compound [chembk.com]

- 11. Benzyl-4-hydroxybenzoat | 94-18-8 [m.chemicalbook.com]

- 12. 苄基 4-羟基苯甲酸酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 13. betakim.com.tr [betakim.com.tr]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. who.int [who.int]

An In-depth Technical Guide on the Melting Point of Benzyl 4-Hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point of Benzyl (B1604629) 4-Hydroxybenzoate, also known as Benzylparaben. It includes a summary of its reported melting point range, detailed experimental protocols for accurate determination, and a visualization of a common synthesis workflow. This document is intended to serve as a valuable resource for laboratory professionals engaged in research, quality control, and formulation development.

Quantitative Data: Melting Point Range

Benzyl 4-Hydroxybenzoate is a white to almost white crystalline powder. Its melting point is a key physical property used for identification and purity assessment. The literature reports a narrow and consistent melting point range for this compound.

| Parameter | Reported Value (°C) | Source(s) |

| Melting Point Range | 109-112 | [1][2][3][4][5][6] |

| Melting Point Range | 111-113 | [1][7] |

| Melting Point | 111 | [8] |

Experimental Protocols for Melting Point Determination

The accurate determination of a melting point is crucial for the characterization of a crystalline solid. The most common laboratory method is the capillary melting point determination, which can be performed using a melting point apparatus or a Thiele tube.

2.1. Capillary Melting Point Method

This method involves heating a small, finely powdered sample in a capillary tube and observing the temperature at which it melts.

2.1.1. Sample Preparation

-

Drying: Ensure the this compound sample is completely dry, as moisture can depress the melting point and broaden the range.[1][9]

-

Grinding: If the sample consists of large crystals, gently grind it into a fine powder using a mortar and pestle. This ensures uniform heat distribution.[1]

-

Loading the Capillary Tube:

-

Take a capillary tube sealed at one end.

-

Press the open end of the tube into the powdered sample. A small amount of sample will enter the tube.

-

Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end.[1][9]

-

The packed sample height should be approximately 2-3 mm.[1][2][9]

-

2.1.2. Determination using a Melting Point Apparatus

A modern melting point apparatus provides a controlled heating block and a magnified viewing lens for observing the sample.

-

Apparatus Setup: Turn on the melting point apparatus and set the initial temperature to about 15-20°C below the expected melting point of this compound (approximately 90-95°C).[1][9]

-

Heating Rate: Set the heating rate. For a preliminary, rapid determination, a faster rate can be used. For an accurate measurement, the heating rate should be slow, around 1-2°C per minute, as the melting point is approached.[2][7]

-

Observation: Insert the loaded capillary tube into the sample holder of the apparatus.

-

Recording the Melting Range:

2.1.3. Determination using a Thiele Tube

The Thiele tube is a glass apparatus designed to provide uniform heating of an oil bath through convection currents.

-

Apparatus Setup:

-

Fill the Thiele tube with a high-boiling point mineral oil or silicone oil, ensuring the oil level is high enough to immerse the thermometer bulb and the sample.

-

Attach the loaded capillary tube to a thermometer using a small rubber band or a piece of thread, aligning the sample with the middle of the thermometer bulb.[1]

-

Insert the thermometer and capillary tube assembly into the Thiele tube, ensuring the sample is immersed in the oil.[3]

-

-

Heating:

-

Observation and Recording:

Synthesis Workflow of this compound

One common method for the synthesis of this compound is through the esterification of 4-hydroxybenzoic acid with benzyl alcohol. The following diagram illustrates a general workflow for this process.

Caption: A generalized workflow for the synthesis of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. jk-sci.com [jk-sci.com]

- 3. labcomercial.com [labcomercial.com]

- 4. westlab.com [westlab.com]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. Thiele tube - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

The Endocrine Disrupting Potential of Benzylparaben: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylparaben, a member of the paraben family of preservatives, has been widely utilized in cosmetics, pharmaceuticals, and food products for its antimicrobial properties. However, mounting scientific evidence has raised concerns regarding its potential to interfere with the endocrine system, classifying it as an endocrine-disrupting chemical (EDC). This technical guide provides an in-depth analysis of the endocrine-disrupting potential of Benzylparaben, focusing on its estrogenic, anti-androgenic, and thyroid-disrupting activities. The guide summarizes key quantitative data, details experimental protocols for assessing these effects, and visualizes the underlying mechanisms and workflows.

Estrogenic Activity of Benzylparaben

Benzylparaben has been demonstrated to exhibit estrogenic activity through multiple lines of evidence, including binding to estrogen receptors, activating estrogen-responsive genes, and stimulating the proliferation of estrogen-dependent cells.

Quantitative Data on Estrogenic Effects

| Parameter | Assay | Cell Line/Model | Result | Reference |

| Receptor Binding | Competitive Estrogen Receptor (ER) Binding Assay | MCF-7 cell cytosol | Displaced [3H]estradiol by 22% at 1000-fold molar excess, 40% at 10,000-fold, 57% at 100,000-fold, and 100% at 1,000,000-fold molar excess. | [1] |

| Reporter Gene Activation | ERE-CAT Reporter Gene Assay | MCF-7 cells | Increased reporter gene expression at 10⁻⁵ M and 10⁻⁴ M after 24 hours, and at 10⁻⁶ M, 10⁻⁵ M, and 10⁻⁴ M after 7 days. | [1] |

| Cell Proliferation | MCF-7 Cell Proliferation Assay | MCF-7 cells | Increased cell proliferation at 10⁻⁶ M and 10⁻⁵ M. | [1] |

| In Vivo Uterine Growth | Immature Mouse Uterotrophic Assay | Immature mice | Increased uterine weight following topical application of three daily doses of 33 mg. | [1] |

| EC50 Value | Estrogenic Activity Assay | Not Specified | 0.796 ± 0.307 µM | [2] |

| EC50 Value | ERα Activation | Not Specified | 80 µM | [3][4] |

| Lowest Observed Effect Dose (LOED) | Immature Rat Uterotrophic Assay | Sprague Dawley rats | 0.16 mg/kg/day (intragastric administration) | [5] |

Experimental Protocols

This assay determines the ability of a test chemical to compete with radiolabeled 17β-estradiol ([³H]E2) for binding to the estrogen receptor (ER).

-

Preparation of Cytosol: Uteri from ovariectomized rats are homogenized in a buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4). The homogenate is centrifuged to pellet the nuclear fraction, and the supernatant is then ultracentrifuged to obtain the cytosolic fraction containing the ER. Protein concentration is determined.

-

Binding Reaction: A constant amount of uterine cytosol (e.g., 50-100 µg of protein) and a fixed concentration of [³H]E2 (e.g., 0.5-1.0 nM) are incubated with increasing concentrations of Benzylparaben or a reference estrogen (unlabeled E2) in a total volume of 0.5 mL. Non-specific binding is determined in parallel incubations containing a 100-fold molar excess of unlabeled E2.

-

Separation of Bound and Free Ligand: The reaction is incubated to equilibrium (e.g., overnight at 4°C). The bound [³H]E2 is then separated from the free [³H]E2 using a method such as hydroxylapatite (HAP) or dextran-coated charcoal.

-

Quantification: The radioactivity of the bound fraction is measured by liquid scintillation counting.

-

Data Analysis: The percentage of specific binding of [³H]E2 at each concentration of the test chemical is calculated. The concentration of the test chemical that inhibits 50% of the specific [³H]E2 binding (IC50) can be determined.

This assay measures the ability of a chemical to activate the transcription of a reporter gene (luciferase) under the control of an estrogen response element (ERE).

-

Cell Culture and Transfection: Human breast cancer cells (MCF-7), which endogenously express ERα, are cultured in a suitable medium. For transient transfection, cells are seeded in multi-well plates and transfected with a plasmid containing an ERE-luciferase reporter construct (e.g., pERE-tk-luc) and a control plasmid for normalization (e.g., a Renilla luciferase vector) using a transfection reagent.

-

Compound Exposure: After transfection, cells are treated with various concentrations of Benzylparaben, a positive control (e.g., 17β-estradiol), and a vehicle control (e.g., DMSO).

-

Cell Lysis and Luciferase Assay: Following an incubation period (e.g., 24 hours), the cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferase substrate.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell number. The fold induction of luciferase activity relative to the vehicle control is calculated.

Signaling Pathway

Estrogen receptor signaling pathway activated by Benzylparaben.

Anti-Androgenic Activity of Benzylparaben

In addition to its estrogenic effects, some studies suggest that parabens, including Benzylparaben, may also exhibit anti-androgenic activity by interfering with androgen receptor signaling.

Quantitative Data on Anti-Androgenic Effects

| Parameter | Assay | Cell Line/Model | Result | Reference |

| Inhibition of T-induced Transcriptional Activity | Androgen Receptor-mediated Transcriptional Activity Assay | HEK293 cells | Methyl-, propyl-, and butylparaben (B1668127) at 10 µM inhibited testosterone-induced transcriptional activity by 40%, 33%, and 19%, respectively. (Data for Benzylparaben not explicitly stated in this study). | [6][7] |

| Inhibition of 3α-HSDs | In vitro activity assay with HEK-293 cell lysates | HEK-293 cells | Hexyl- and heptylparaben showed nanomolar IC50 values for inhibiting 17β-hydroxysteroid dehydrogenase type 6 (HSD17B6), an oxidative 3α-hydroxysteroid dehydrogenase. | [8][9] |

Experimental Protocol

This assay evaluates the ability of a chemical to inhibit the transcriptional activity induced by an androgen.

-

Cell Line: A stable cell line co-transfected with an androgen receptor expression vector and a reporter gene construct containing an androgen-responsive element (e.g., AR-EcoScreen™ cells) is used.

-

Compound Exposure (Antagonist Mode): Cells are treated with a fixed concentration of a reference androgen (e.g., testosterone (B1683101) or dihydrotestosterone) and co-exposed to a range of concentrations of Benzylparaben.

-

Luciferase Assay: Following incubation, cell viability is assessed, and luciferase activity is measured as described in the ERE-luciferase reporter gene assay protocol.

-

Data Analysis: The percentage of inhibition of androgen-induced luciferase activity is calculated for each concentration of the test substance. The IC50 value can then be determined.

Workflow Diagram

Workflow for an in vitro anti-androgenicity assay.

Effects on Steroidogenesis

Benzylparaben can also interfere with the synthesis of steroid hormones by inhibiting key enzymes in the steroidogenic pathway.

Quantitative Data on Steroidogenesis Inhibition

| Parameter | Assay | Cell Line/Model | Result | Reference |

| Inhibition of 17β-HSD2 | In vitro enzyme activity assay | HEK-293 cell lysates | Inhibited 65% of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) activity at a concentration of 20 µM. | [3][4][10] |

Experimental Protocol

This in vitro assay uses the human adrenocortical carcinoma cell line H295R, which expresses all the key enzymes for steroidogenesis.

-

Cell Culture: H295R cells are cultured in a suitable medium and seeded in multi-well plates.

-

Compound Exposure: After an acclimation period, cells are exposed to a range of concentrations of Benzylparaben for 48 hours. Positive and negative controls are included.

-

Hormone Measurement: The culture medium is collected, and the concentrations of steroid hormones (e.g., testosterone and 17β-estradiol) are measured using methods like ELISA or LC-MS/MS.

-

Cell Viability: Cell viability is assessed to distinguish between specific effects on steroidogenesis and general cytotoxicity.

-

Data Analysis: Hormone production in treated cells is compared to that in vehicle-treated control cells to determine if the test chemical inhibits or induces steroidogenesis.

Signaling Pathway

Inhibition of 17β-HSD2 by Benzylparaben.

Thyroid Disruption

Emerging evidence suggests that parabens can interfere with the hypothalamic-pituitary-thyroid (HPT) axis, potentially altering thyroid hormone levels.

Quantitative Data on Thyroid Disruption

While specific quantitative data for Benzylparaben's effects on thyroid hormones are limited, studies on other parabens indicate potential for disruption. For example, prenatal exposure to some parabens has been associated with changes in cord serum total triiodothyronine (TT3) levels in newborns.[11] In female minors, urinary methylparaben, ethylparaben, and butylparaben have been associated with increases in TSH ratios.[12]

Experimental Protocol

-

Animal Model: Rodents (e.g., rats) are commonly used.

-

Dosing: Animals are exposed to Benzylparaben via a relevant route (e.g., oral gavage, dermal application) for a specified duration.

-

Sample Collection: At the end of the exposure period, blood samples are collected to measure serum levels of thyroid-stimulating hormone (TSH), thyroxine (T4), and triiodothyronine (T3). The thyroid gland may also be excised for histopathological examination.

-

Hormone Analysis: Serum hormone levels are quantified using immunoassays (e.g., ELISA, RIA).

-

Data Analysis: Hormone levels and thyroid gland morphology in treated animals are compared to those in control animals.

Conclusion

The available scientific literature strongly indicates that Benzylparaben possesses endocrine-disrupting properties. Its estrogenic activity is well-documented through in vitro and in vivo studies, demonstrating its ability to interact with the estrogenic signaling pathway. Furthermore, evidence suggests potential anti-androgenic effects and interference with steroidogenesis and thyroid function. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals in the fields of toxicology, pharmacology, and drug development to further investigate and understand the endocrine-disrupting potential of Benzylparaben and to inform risk assessment and regulatory decisions. Further research is warranted to fully elucidate the mechanisms of action and the potential health implications of human exposure to this compound.

References

- 1. epa.gov [epa.gov]

- 2. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 3. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 4. [PDF] Interference of Paraben Compounds with Estrogen Metabolism by Inhibition of 17β-Hydroxysteroid Dehydrogenases | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Evaluating Chemicals for Thyroid Disruption: Opportunities and Challenges with in Vitro Testing and Adverse Outcome Pathway Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antiandrogenic properties of parabens and other phenolic containing small molecules in personal care products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oecd.org [oecd.org]

- 9. Potential antiandrogenic effects of parabens and benzophenone-type UV-filters by inhibition of 3α-hydroxysteroid dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Interference of Paraben Compounds with Estrogen Metabolism by Inhibition of 17β-Hydroxysteroid Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Interference of Paraben Compounds with Estrogen Metabolism by Inhibition of 17β-Hydroxysteroid Dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Combinations of parabens at concentrations measured in human breast tissue can increase proliferation of MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Estrogenic Activity of Benzyl 4-Hydroxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 4-hydroxybenzoate, also known as benzylparaben, is an ester of p-hydroxybenzoic acid widely utilized as a preservative in cosmetics, pharmaceuticals, and food products. Concerns have been raised regarding its potential endocrine-disrupting properties, specifically its ability to mimic the action of estrogen. This technical guide provides a comprehensive overview of the in-vitro estrogenic activity of benzylparaben, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological pathways and experimental workflows. The information presented is intended to support further research and risk assessment of this compound.

Data Presentation

The estrogenic activity of benzylparaben has been evaluated through various in-vitro assays, primarily focusing on its interaction with the estrogen receptor (ER), its effect on the proliferation of estrogen-dependent cells, and its ability to activate estrogen-responsive genes. The following tables summarize the key quantitative findings from these studies.

| Assay Type | Cell Line | Endpoint | Benzylparaben Concentration | Result | Reference |

| Estrogen Receptor Binding | MCF-7 | Displacement of [³H]oestradiol | 1,000-fold molar excess | 22% displacement | [1] |

| 10,000-fold molar excess | 40% displacement | [1] | |||

| 100,000-fold molar excess | 57% displacement | [1] | |||

| 1,000,000-fold molar excess | 100% displacement | [1] | |||

| Cell Proliferation | MCF-7 | Increased cell number | 10⁻⁶ M and 10⁻⁵ M | Significant increase in cell proliferation. This effect was inhibited by the anti-estrogen ICI 182,780, indicating an ER-mediated mechanism. | [1] |

| ZR-75-1 | Increased cell growth | Not specified | Increased growth of this estrogen-dependent cell line. No effect was observed on the estrogen-insensitive MDA-MB-231 cell line. | [1] | |

| Reporter Gene Activation | MCF-7 | Expression of ERE-CAT reporter gene | 10⁻⁵ M and 10⁻⁴ M (24h) | Increased reporter gene expression. | [1] |

| 10⁻⁶ M, 10⁻⁵ M, 10⁻⁴ M (7d) | Increased reporter gene expression. | [1] | |||

| Transcriptional Activity | CHO | hERα and hERβ agonistic activity | ≤ 1 x 10⁻⁵ M | Fourteen out of 17 tested parabens, including benzylparaben, exhibited agonistic activity. Most showed a preference for ERβ over ERα. The estrogenic activity of parabens is dependent on the size and structure of their alkyl groups and can be attenuated by carboxylesterase metabolism. | [2] |

Note: The estrogenic potency of benzylparaben is significantly lower than that of the natural estrogen, 17β-estradiol. Studies on other parabens have shown that concentrations in the order of 10⁵ to 10⁷ higher than 17β-estradiol are required to achieve a similar level of MCF-7 cell proliferation[3]. The estrogenic activity of parabens generally increases with the length and branching of the alkyl side chain, and the presence of an aryl group, as in benzylparaben, also enhances this activity[1][4].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are detailed protocols for the key in-vitro assays used to assess the estrogenic activity of benzylparaben.

Competitive Estrogen Receptor Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled estrogen, typically [³H]17β-estradiol, for binding to the estrogen receptor.

Materials:

-

MCF-7 human breast cancer cells (as a source of cytosolic estrogen receptor)

-

[³H]17β-estradiol

-

This compound (test compound)

-

17β-estradiol (unlabeled, for standard curve)

-

Assay Buffer (e.g., Tris-HCl buffer with EDTA and dithiothreitol)

-

Dextran-coated charcoal suspension

-

Scintillation cocktail and vials

-

Microcentrifuge tubes

Procedure:

-

Preparation of Cytosol:

-

Culture MCF-7 cells to approximately 80% confluency.

-

Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Homogenize the cells in assay buffer on ice.

-

Centrifuge the homogenate at high speed (e.g., 100,000 x g) to pellet cellular debris and obtain the cytosolic fraction (supernatant).

-

Determine the protein concentration of the cytosol using a standard protein assay (e.g., Bradford assay).

-

-

Competitive Binding Reaction:

-

In microcentrifuge tubes, add a fixed amount of MCF-7 cytosol.

-

Add a fixed concentration of [³H]17β-estradiol.

-

Add increasing concentrations of either unlabeled 17β-estradiol (for the standard curve) or benzylparaben.

-

Incubate the mixture at a low temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

-

Separation of Bound and Free Ligand:

-

Add an equal volume of ice-cold dextran-coated charcoal suspension to each tube to adsorb the unbound [³H]17β-estradiol.

-

Incubate for a short period (e.g., 15 minutes) on ice with occasional vortexing.

-

Centrifuge to pellet the charcoal.

-

-

Measurement of Radioactivity:

-

Transfer the supernatant (containing the receptor-bound [³H]17β-estradiol) to scintillation vials.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of bound [³H]17β-estradiol against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]17β-estradiol).

-

The Relative Binding Affinity (RBA) can be calculated using the formula: RBA = (IC50 of 17β-estradiol / IC50 of Benzylparaben) x 100.

-

MCF-7 Cell Proliferation Assay (E-Screen)

This assay measures the estrogen-dependent proliferation of MCF-7 human breast cancer cells in response to a test compound.

Materials:

-

MCF-7 human breast cancer cells

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

-

Charcoal-dextran stripped FBS (to remove endogenous steroids)

-

This compound (test compound)

-

17β-estradiol (positive control)

-

ICI 182,780 (fulvestrant, an ER antagonist)

-

Cell proliferation detection reagent (e.g., MTT, WST-1, or CyQUANT)

-

96-well cell culture plates

Procedure:

-

Cell Seeding:

-

Maintain MCF-7 cells in regular growth medium.

-

For the assay, switch the cells to a medium containing charcoal-dextran stripped FBS for several days to deprive them of estrogens.

-

Trypsinize and seed the cells into 96-well plates at a low density (e.g., 3,000 cells/well).

-

Allow the cells to attach overnight.

-

-

Treatment:

-

Prepare serial dilutions of benzylparaben, 17β-estradiol, and a vehicle control in the estrogen-deprived medium.

-

For antagonist testing, prepare solutions of benzylparaben with and without ICI 182,780.

-

Remove the seeding medium and replace it with the treatment media.

-

-

Incubation:

-

Incubate the plates for a period of 6-7 days to allow for cell proliferation.

-

-

Quantification of Cell Proliferation:

-

At the end of the incubation period, add the cell proliferation detection reagent to each well according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a microplate reader.

-

-

Data Analysis:

-

Calculate the fold-increase in cell number relative to the vehicle control.

-

Plot the proliferative effect against the logarithm of the test compound concentration to generate a dose-response curve.

-

Determine the EC50 value (the concentration that elicits 50% of the maximal proliferative response).

-

Estrogen Response Element (ERE)-Driven Reporter Gene Assay

This assay quantifies the ability of a compound to activate the transcription of a reporter gene under the control of an estrogen response element (ERE).

Materials:

-

MCF-7 cells stably or transiently transfected with an ERE-reporter plasmid (e.g., ERE-luciferase or ERE-CAT).

-

Cell culture medium and charcoal-dextran stripped FBS.

-

This compound (test compound).

-

17β-estradiol (positive control).

-

Reporter gene assay system (e.g., luciferase assay reagent for luminescence measurement or a CAT ELISA kit).

-

Luminometer or spectrophotometer.

Procedure:

-

Cell Culture and Transfection (if not using a stable cell line):

-

Culture MCF-7 cells in estrogen-deprived medium.

-

If using transient transfection, introduce the ERE-reporter plasmid into the cells using a suitable transfection reagent.

-

-

Treatment:

-

Seed the transfected cells into appropriate culture plates (e.g., 96-well plates).

-

After allowing the cells to attach, treat them with various concentrations of benzylparaben, 17β-estradiol, or a vehicle control.

-

-

Incubation:

-

Incubate the cells for a defined period (e.g., 24 to 48 hours) to allow for reporter gene expression.

-

-

Cell Lysis and Reporter Gene Assay:

-

Lyse the cells to release the cellular contents, including the reporter protein.

-

Perform the reporter gene assay according to the manufacturer's protocol. For a luciferase reporter, this typically involves adding a substrate that produces light in the presence of luciferase.

-

-

Measurement and Data Analysis:

-

Measure the reporter gene activity (e.g., luminescence or absorbance).

-

Normalize the reporter activity to a measure of cell viability or a co-transfected control plasmid (e.g., β-galactosidase) to account for differences in cell number or transfection efficiency.

-

Plot the normalized reporter activity against the logarithm of the test compound concentration to generate a dose-response curve and determine the EC50 value.

-

Mandatory Visualizations

Estrogen Receptor Signaling Pathway

Caption: Estrogen receptor signaling pathway activated by estradiol (B170435) and benzylparaben.

Experimental Workflow for In-Vitro Estrogenic Activity Assessment

References

- 1. Oestrogenic activity of benzylparaben - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative study on transcriptional activity of 17 parabens mediated by estrogen receptor α and β and androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ER-dependent estrogenic activity of parabens assessed by proliferation of human breast cancer MCF-7 cells and expression of ERalpha and PR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Antimicrobial Mechanism of Action of Benzylparaben

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzylparaben, an alkyl ester of p-hydroxybenzoic acid, exerts its antimicrobial effects through a multi-targeted mechanism primarily centered on the disruption of microbial cellular integrity. This technical guide synthesizes the current understanding of benzylparaben's mode of action, presenting quantitative data, detailed experimental protocols, and visual representations of the key mechanisms and workflows. The core antimicrobial activity stems from its ability to intercalate into the microbial cell membrane, leading to a cascade of disruptive events including the dissipation of the proton motive force (PMF), altered membrane fluidity, and leakage of intracellular components. While specific enzymatic inhibition and interference with signaling pathways are implicated as secondary mechanisms for parabens in general, specific targets for benzylparaben remain an area for further investigation. This guide provides a comprehensive resource for researchers engaged in the study of antimicrobial agents and the development of novel therapeutic strategies.

Core Mechanism of Action: Cell Membrane Disruption

The principal antimicrobial action of benzylparaben is the disruption of the microbial cell membrane. This is a consequence of its amphipathic nature, allowing it to insert into the lipid bilayer. The lipophilic benzyl (B1604629) group facilitates penetration into the hydrophobic core of the membrane, while the polar hydroxyl group interacts with the hydrophilic head groups of the phospholipids. This intercalation disrupts the ordered structure of the membrane, leading to several detrimental effects.

The antimicrobial activity of parabens generally increases with the length of the alkyl chain, a trend that includes the benzyl ester.[1] This structure-activity relationship is attributed to the increased lipophilicity, which enhances membrane partitioning.

Alteration of Membrane Fluidity and Permeability

Insertion of benzylparaben into the lipid bilayer increases membrane fluidity. This alteration in the physical state of the membrane compromises its barrier function, leading to increased permeability to ions and other small molecules. This can result in the leakage of essential intracellular components, such as ions, ATP, and nucleic acids, ultimately leading to cell death.

Dissipation of the Proton Motive Force (PMF)

A critical consequence of increased membrane permeability is the dissipation of the proton motive force (PMF). The PMF, composed of the transmembrane electrical potential (ΔΨ) and the transmembrane pH gradient (ΔpH), is essential for vital cellular processes, including ATP synthesis, nutrient transport, and flagellar motility.[2] By creating a pathway for proton leakage across the membrane, benzylparaben collapses this electrochemical gradient, effectively shutting down cellular energy production and transport systems.

Secondary Mechanisms of Action

While membrane disruption is the primary mode of action, other mechanisms may contribute to the overall antimicrobial effect of parabens, although specific data for benzylparaben is limited.

Enzyme Inhibition

Parabens have been reported to inhibit microbial enzymes.[3] This inhibition is thought to occur through non-specific interactions with enzyme structures, potentially leading to denaturation or blocking of active sites. However, specific microbial enzymes that are potently and selectively inhibited by benzylparaben have not been extensively documented in the available literature. Potential targets could include enzymes involved in energy metabolism, such as ATP synthase, or those essential for cell wall synthesis.[4][5][6][7][8]

Inhibition of Macromolecular Synthesis

Some studies on parabens suggest that they can interfere with the synthesis of DNA and RNA.[3] This could be a downstream effect of membrane disruption and PMF collapse, which would halt the energy-dependent processes of nucleic acid synthesis.

Disruption of Transport Systems

By disrupting the PMF, benzylparaben indirectly inhibits active transport systems that rely on this energy source for the uptake of nutrients and the efflux of waste products. There is also evidence to suggest that benzyl alcohol, a related compound, can inhibit glucose uptake.[9]

Quantitative Antimicrobial Activity

The antimicrobial efficacy of benzylparaben is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following table summarizes available MIC data for benzylparaben and other parabens against various microorganisms.

| Microorganism | Benzylparaben MIC (µg/mL) | Other Parabens MIC (µg/mL) | Reference |

| Staphylococcus aureus | - | Methylparaben: >1000, Propylparaben: 500 | [10] |

| Escherichia coli | - | Methylparaben: >1000, Propylparaben: 500 | [10] |

| Pseudomonas aeruginosa | - | Propylparaben: 8000 | [11] |

| Bacillus cereus | - | Methylparaben: 1250 | [11] |

| Candida albicans | 250 | Methylparaben: 500 | [12] |

| Aspergillus niger | - | Methylparaben: 1000 | [1] |

Note: Data specifically for benzylparaben is limited in the reviewed literature. The table includes data for other parabens to provide a comparative context for antimicrobial activity.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is a standard procedure for determining the MIC of an antimicrobial agent.[13][14][15][16]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal culture in logarithmic growth phase

-

Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Benzylparaben stock solution of known concentration

-

Sterile diluent (e.g., growth medium)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a serial two-fold dilution of the benzylparaben stock solution in the growth medium directly in the wells of the 96-well plate. The final volume in each well should be 100 µL.

-

Prepare a standardized inoculum of the test microorganism in the growth medium to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Add 100 µL of the microbial inoculum to each well containing the benzylparaben dilution, resulting in a final volume of 200 µL and a final microbial concentration of 2.5 x 10^5 CFU/mL.

-

Include a positive control well (medium with inoculum, no benzylparaben) and a negative control well (medium only).

-

Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

After incubation, determine the MIC by visually inspecting for the lowest concentration of benzylparaben that shows no turbidity (no visible growth). Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is the lowest concentration at which the OD is not significantly different from the negative control.

Measurement of Bacterial Membrane Potential Disruption using DiSC3(5)

This protocol utilizes the voltage-sensitive fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)) to measure changes in bacterial membrane potential.[17][18][19][20][21]

Materials:

-

Bacterial culture in logarithmic growth phase

-

Buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.2)

-

DiSC3(5) stock solution (in DMSO)

-

Benzylparaben solution

-

Valinomycin (B1682140) (as a positive control for depolarization)

-

Fluorometer or fluorescence microscope

Procedure:

-

Harvest bacterial cells from the culture by centrifugation and wash them twice with the buffer.

-

Resuspend the cells in the buffer to a final optical density (OD600) of 0.05-0.1.

-

Add DiSC3(5) to the cell suspension to a final concentration of 1-2 µM and incubate in the dark at room temperature for 15-30 minutes to allow the dye to partition into the polarized bacterial membranes. This will cause quenching of the dye's fluorescence.

-

Transfer the cell suspension to a cuvette for a fluorometer or to a slide for a fluorescence microscope.

-

Record the baseline fluorescence for a few minutes.

-

Add the benzylparaben solution to the desired final concentration and continue to record the fluorescence. An increase in fluorescence indicates membrane depolarization as the dye is released from the membrane into the aqueous environment.

-

As a positive control, add valinomycin (1 µM) at the end of the experiment to induce complete depolarization and record the maximum fluorescence.

Langmuir Monolayer Technique for Studying Membrane Interaction

This technique models the interaction of benzylparaben with a simplified half-membrane at the air-water interface.[22][23][24][25][26]

Materials:

-

Langmuir trough equipped with a movable barrier and a surface pressure sensor (Wilhelmy plate)

-

Solution of a model lipid (e.g., dipalmitoylphosphatidylcholine - DPPC) in a volatile solvent (e.g., chloroform)

-

Aqueous subphase (e.g., phosphate-buffered saline - PBS)

-

Benzylparaben solution

Procedure:

-

Fill the Langmuir trough with the aqueous subphase.

-

Carefully spread a known amount of the lipid solution onto the surface of the subphase. The solvent will evaporate, leaving a monolayer of lipid molecules at the air-water interface.

-

Compress the monolayer at a constant rate using the movable barrier while measuring the surface pressure. This generates a surface pressure-area (π-A) isotherm, which provides information about the physical state of the lipid monolayer.

-

To study the interaction with benzylparaben, either inject a known concentration of benzylparaben into the subphase beneath the pre-formed monolayer and measure the change in surface area at a constant surface pressure, or form the monolayer on a subphase already containing benzylparaben and compare the resulting π-A isotherm to that obtained in its absence.

-

An expansion of the monolayer or a shift of the isotherm to larger molecular areas at a given surface pressure indicates insertion of benzylparaben into the lipid film.

Visualizations

Signaling Pathways and Mechanisms

References

- 1. Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bacterial Quorum Sensing: Its Role in Virulence and Possibilities for Its Control - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibitors of ATP Synthase as New Antibacterial Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ATP Synthase Inhibitor - Creative Biolabs [creative-biolabs.com]

- 7. Inhibition of Escherichia coli ATP synthase and cell growth by dietary pomegranate phenolics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Alcohols inhibit adipocyte basal and insulin-stimulated glucose uptake and increase the membrane lipid fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. protocols.io [protocols.io]

- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 16. cgspace.cgiar.org [cgspace.cgiar.org]

- 17. microbiologyresearch.org [microbiologyresearch.org]

- 18. A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Studies on the interactions between parabens and lipid membrane components in monolayers at the air/aqueous solution interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Recent advances in the use of Langmuir monolayers as cell membrane models [redalyc.org]

- 25. researchgate.net [researchgate.net]

- 26. Langmuir Monolayer Techniques for the Investigation of Model Bacterial Membranes and Antibiotic Biodegradation Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Benzyl 4-Hydroxybenzoate and its Synonyms in Scientific Literature

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl (B1604629) 4-Hydroxybenzoate, a compound frequently utilized in the pharmaceutical, cosmetic, and food industries. This document details its various synonyms found in scientific literature, presents key quantitative data, outlines experimental protocols for its analysis and synthesis, and illustrates its interaction with hormone receptors.

Synonyms and Chemical Identifiers

Benzyl 4-Hydroxybenzoate is known by a multitude of synonyms in scientific and commercial contexts. A comprehensive list is provided below to aid in literature searches and material identification.

| Type | Identifier |

| IUPAC Name | This compound |

| CAS Number | 94-18-8[1] |

| Common Synonyms | Benzylparaben[1], Benzyl paraben[1], Benzyl p-hydroxybenzoate[1], p-Hydroxybenzoic acid benzyl ester[1] |

| Systematic Synonyms | Benzoic acid, 4-hydroxy-, phenylmethyl ester[1], Phenylmethyl 4-hydroxybenzoate[1] |

| Commercial Names | Nipabenzyl[1], Benzyl Tegosept[1], Parosept[1], Solbrol Z[1] |

| Other Identifiers | NSC-8080[1], UNII-8Y41DYV4VG[1] |

Quantitative Data

This section summarizes key quantitative data regarding the biological activity of this compound, focusing on its endocrine-disrupting properties and antimicrobial efficacy.

Endocrine Activity

This compound has been shown to interact with hormone receptors, exhibiting both estrogenic and anti-androgenic activities.

| Activity | Assay | Result | Reference |

| Estrogenic Activity | Yeast two-hybrid assay (medaka Estrogen Receptor α) | Highest activity among tested parabens and their chlorinated derivatives.[2] | Terasaki et al., 2009[2] |

| In vitro assay | Strongest estrogenic activity among tested parabens (EC50 at 0.796 ± 0.307 μM).[3] | Wei et al., 2022[3] | |

| Uterotrophic assay (immature mouse) | Increased uterine weight after topical application of 33 mg daily for three days.[4] | Darbre et al., 2003[4] | |

| Anti-androgenic Activity | Recombinant yeast two-hybrid assay (human Androgen Receptor) | Strongest antiandrogenic activity among tested parabens. | Ding et al., 2017 |

| Estrogen Receptor Binding | Competitive displacement of [3H]oestradiol from MCF7 cell cytosolic Estrogen Receptor | 22% displacement at 1000-fold molar excess; 100% at 1,000,000-fold molar excess.[4] | Darbre et al., 2003[4] |

Antimicrobial Efficacy

While specific Minimum Inhibitory Concentration (MIC) data for this compound is not as extensively reported as for other parabens, the general trend for parabens is an increase in antimicrobial activity with a longer alkyl or aryl chain.

| General Paraben Activity | Observation | Reference |

| Structure-Activity Relationship | Antimicrobial activity increases with increasing carbon number of the ester group.[5] | Borremans et al., 2004[5] |

| Spectrum of Activity | More active against yeasts and molds than bacteria. More effective against Gram-positive than Gram-negative bacteria.[6] | Yulia et al., 2022[6] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to this compound.

Synthesis of this compound

Method 1: Esterification using a Catalyst

-

Reactants: 4-hydroxybenzoic acid and benzyl alcohol (molar ratio of 1:4 to 1:5).

-

Catalyst: Dibutyltin oxide or tetraisopropoxy titanium (0.5%-1.2% of the molar amount of 4-hydroxybenzoic acid).

-

Solvent/Water-carrying agent: Xylene.

-

Procedure:

-

Combine 4-hydroxybenzoic acid, benzyl alcohol, catalyst, and xylene in a reaction vessel.

-

Heat the mixture under a nitrogen atmosphere with stirring.

-

Utilize reflux condensation and a water diverter to remove the water produced during the reaction, driving the equilibrium towards the product.

-

Gradually increase the temperature to 195-205 °C and maintain for 5-7 hours.

-

After the reaction is complete, cool the mixture and proceed with purification steps, which may include distillation to remove excess benzyl alcohol and xylene, followed by recrystallization to obtain pure this compound.

-

Method 2: Transesterification

-

Reactants: Methyl p-hydroxybenzoate and benzyl alcohol.

-

Catalyst: Potassium carbonate.

-

Procedure:

-

Combine methyl p-hydroxybenzoate, an excess of benzyl alcohol, and potassium carbonate in a reaction vessel.

-

Heat the mixture to approximately 110 °C under reduced pressure (e.g., 5.32 kPa) with stirring for an extended period (e.g., 20 hours).

-

After the reaction, remove the excess benzyl alcohol by distillation under further reduced pressure.

-

The resulting crude product can be purified by recrystallization.

-

HPLC Analysis of this compound in Cosmetic Products

This method is adapted from validated procedures for the analysis of parabens in cosmetics.

-

Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically used. For example, a mixture of a buffered aqueous solution (e.g., 1% glacial acetic acid in water) and an organic solvent (e.g., methanol (B129727) or acetonitrile). The gradient program would typically start with a higher proportion of the aqueous phase and gradually increase the organic phase concentration to elute the more hydrophobic compounds.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Sample Preparation:

-

Accurately weigh a sample of the cosmetic product.

-

Extract the parabens using a suitable solvent, such as methanol or a mixture of methanol and the aqueous mobile phase component. Sonication can be used to improve extraction efficiency.

-

Centrifuge or filter the extract to remove any solid matrix components.

-

Dilute the extract as necessary to bring the concentration of this compound within the calibration range of the instrument.

-

-

Quantification: Prepare a series of standard solutions of this compound of known concentrations. Inject the standards and the sample extract into the HPLC system. Construct a calibration curve by plotting the peak area of the standards against their concentration. The concentration of this compound in the sample can then be determined from its peak area using the calibration curve.

In Vitro Estrogen Receptor Binding Assay

This protocol provides a general outline for assessing the ability of this compound to bind to the estrogen receptor (ER).

-

Materials:

-

Source of estrogen receptor (e.g., cytosolic extract from MCF-7 human breast cancer cells).

-

Radiolabeled estradiol (B170435) ([3H]17β-estradiol).

-

This compound.

-

Unlabeled 17β-estradiol (for determining non-specific binding).

-

Assay buffer.

-

Method for separating bound from free radioligand (e.g., dextran-coated charcoal).

-

Scintillation counter.

-

-

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a set of tubes, incubate a fixed concentration of [3H]17β-estradiol with the ER preparation in the presence of either buffer (total binding), an excess of unlabeled 17β-estradiol (non-specific binding), or varying concentrations of this compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound from the free radioligand using a method such as the addition of dextran-coated charcoal followed by centrifugation. The charcoal will adsorb the free [3H]17β-estradiol.

-

Measure the radioactivity in the supernatant (which contains the ER-bound [3H]17β-estradiol) using a scintillation counter.

-